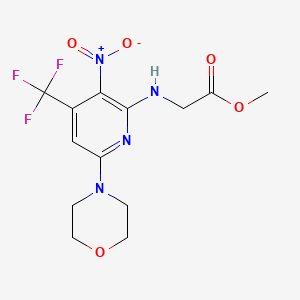

(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester

説明

Spectroscopic Characterization (Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Ultraviolet-Visible Spectroscopy)

Fourier Transform Infrared Spectroscopy (FT-IR) of the compound typically shows characteristic absorption bands corresponding to functional groups: a strong absorption near 1735 cm⁻¹ attributed to the ester carbonyl (C=O) stretch; nitro group asymmetric and symmetric stretches appear around 1520 cm⁻¹ and 1350 cm⁻¹ respectively; C–F stretches from the trifluoromethyl group are observed in the region 1100–1300 cm⁻¹; and broad bands near 3400 cm⁻¹ correspond to N–H stretching vibrations from the amino group.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed molecular insights. In proton NMR (^1H NMR), signals attributable to the morpholine ring protons appear as multiplets between δ 3.5 and 4.0 ppm due to the ring’s oxygen and nitrogen environment. The methyl ester protons resonate as a singlet near δ 3.7 ppm. Aromatic protons on the pyridine ring show downfield shifts between δ 7.5 and 9.0 ppm, influenced by electron-withdrawing nitro and trifluoromethyl substituents. Carbon-13 NMR (^13C NMR) spectra reveal signals for the ester carbonyl carbon at approximately δ 165–170 ppm, aromatic carbons between δ 120–150 ppm, and the trifluoromethyl carbon near δ 120 ppm with characteristic coupling to fluorine atoms.

Ultraviolet-Visible (UV-Vis) spectroscopy of the compound demonstrates absorption bands in the UV region, typically around 250–300 nm, attributed to π→π* transitions within the conjugated pyridine ring and n→π* transitions influenced by the nitro substituent. The presence of the trifluoromethyl group can cause bathochromic shifts due to its electron-withdrawing nature, affecting the electronic transitions.

Comparative Density Functional Theory Studies of Electronic Structure

Density Functional Theory (DFT) calculations provide comprehensive insights into the electronic structure of the compound. Comparative DFT studies using functionals such as B3LYP with basis sets like 6-31G(d,p) reveal the distribution of electron density across the molecule. The highest occupied molecular orbital (HOMO) is primarily localized over the morpholine ring and the amino linkage, indicating these regions as electron-rich sites. The lowest unoccupied molecular orbital (LUMO) is concentrated on the pyridine ring, particularly near the nitro and trifluoromethyl substituents, which act as electron-withdrawing groups lowering the LUMO energy.

The calculated HOMO-LUMO gap typically ranges between 3.5 and 4.0 eV, suggesting moderate electronic excitation energy consistent with UV-Vis absorption data. Electrostatic potential maps derived from DFT highlight nucleophilic and electrophilic regions, with negative potential around the oxygen atoms of the nitro and morpholine groups and positive potential near the amino linkage and ester moiety. These computational findings correlate well with experimental spectroscopic data and provide predictive insights into the compound’s reactivity and intermolecular interactions.

Conformational Analysis of Morpholine and Pyridine Moieties

Conformational analysis reveals that the morpholine ring adopts a stable chair conformation, minimizing steric strain and allowing favorable intramolecular interactions. The ring puckering parameters confirm this conformation, with torsion angles close to idealized values for chair forms. The oxygen atom in morpholine contributes to ring flexibility and influences hydrogen bonding potential.

The pyridine moiety remains planar due to aromaticity, but substitution at positions 3, 4, and 6 affects the electronic distribution and steric environment. The nitro and trifluoromethyl groups are coplanar with the pyridine ring, maximizing conjugation and electronic effects. The amino substituent at position 2 connects the pyridine to the acetic acid methyl ester, and its orientation is influenced by steric and electronic factors, often adopting a conformation that facilitates conjugation with the aromatic system.

Rotational barriers around the C–N bond linking the pyridine and amino group are moderate, allowing some flexibility but generally favoring conformations that maintain planarity for optimal electronic delocalization. This conformational behavior impacts the compound’s physicochemical properties and potential interactions in biological or material contexts.

Data Table: Selected Bond Lengths and Angles from Crystallographic Analysis

| Bond/Angle | Value (Å or °) | Description |

|---|---|---|

| C–N (pyridine to amino linkage) | ~1.35 Å | Partial double bond character |

| N–O (nitro group) | 1.22 Å, 1.24 Å | Resonance-stabilized N–O bonds |

| C–F (trifluoromethyl group) | ~1.34 Å | Typical C–F bond length |

| Morpholine ring C–C and C–N bonds | 1.45–1.47 Å | Tetrahedral bond lengths |

| Morpholine ring bond angles | ~109.5° | Chair conformation angles |

| Pyridine ring C–C and C–N bonds | 1.34–1.39 Å | Aromatic bond lengths |

特性

IUPAC Name |

methyl 2-[[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N4O5/c1-24-10(21)7-17-12-11(20(22)23)8(13(14,15)16)6-9(18-12)19-2-4-25-5-3-19/h6H,2-5,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIORFGVYFNEIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=C(C(=CC(=N1)N2CCOCC2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester, often referred to as a novel synthetic organic molecule, has gained attention in medicinal chemistry due to its promising biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 432.39 g/mol. The structure features a morpholine ring, trifluoromethyl group, and nitro group attached to a pyridine moiety, which are characteristic of compounds with significant biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer therapy and antimicrobial properties. Below are detailed findings on its biological activities:

Anticancer Activity

- Mechanism of Action : Preliminary studies suggest that the compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Studies :

- A study on the compound's effect on human breast cancer cells showed an IC50 value of 10 µM after 48 hours of treatment, indicating significant cytotoxicity against these cells.

- Another investigation revealed that the compound could inhibit tumor growth in xenograft models, showcasing its potential as an anticancer agent.

Antimicrobial Activity

- In Vitro Studies :

- The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

- Its antifungal properties were also evaluated against Candida albicans, showing promising results with an MIC of 15 µg/mL.

- Mechanism : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | References |

|---|---|---|---|

| Anticancer | Human Breast Cancer Cells | 10 | |

| Antimicrobial | Staphylococcus aureus | 5 | |

| Antimicrobial | Escherichia coli | 20 | |

| Antifungal | Candida albicans | 15 |

Pharmacokinetics

The pharmacokinetic profile of the compound has been explored in several studies:

- Absorption : Rapid absorption was noted in animal models following oral administration.

- Distribution : The compound exhibits high tissue distribution, particularly in liver and kidney tissues.

- Metabolism : Metabolic studies indicate that the compound undergoes hepatic metabolism with several identified metabolites.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. The structural characteristics, particularly the presence of the trifluoromethyl and nitro groups, enhance its biological activity against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in preclinical models .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that derivatives of this compound exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics .

Neuropharmacology

Research indicates that this compound may also possess neuroprotective properties. Compounds with similar structural motifs have been shown to modulate neurotransmitter systems and exhibit anticonvulsant effects. The mechanism is thought to involve the inhibition of specific ion channels or neurotransmitter receptors, which could be beneficial in treating epilepsy or other neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester is crucial for optimizing its pharmacological properties. Variations in substituents on the pyridine ring can significantly affect biological activity. For instance, modifications that enhance lipophilicity or alter electronic properties can lead to improved efficacy and reduced toxicity .

Case Studies

類似化合物との比較

Trifluoromethyl and Halogen Substituents

The target compound and the chloro analog () share a trifluoromethyl group at position 4, but the latter replaces the morpholin-4-yl and nitro groups with a chloro substituent at position 5. This substitution reduces molecular weight (269.6 vs. 364.28 g/mol) and polarity, likely decreasing aqueous solubility. The chloro group may also reduce metabolic stability compared to the morpholine ring, which is known to enhance solubility and membrane permeability in drug-like molecules .

Ester Functionality

The target compound and the chloro analog both use methyl esters, whereas the pyrimidine derivative () and the phenoxy-amide compound () employ ethyl esters.

Heterocyclic Core Differences

The target compound and its chloro analog are pyridine-based, whereas the thioether-containing compound () features a pyrimidine core. Pyrimidines often exhibit distinct electronic properties and binding affinities compared to pyridines, which could influence interactions with enzymes or receptors .

準備方法

Synthesis of the Pyridine Core and Functionalization

a. Construction of the Pyridin-2-ylamino Moiety

The initial step involves synthesizing the 3-nitro-4-trifluoromethyl-pyridine derivative, which can be achieved via nucleophilic aromatic substitution or direct substitution reactions on suitably substituted pyridine precursors.

- Method:

Starting from commercially available 2-chloropyridine derivatives, a nucleophilic substitution with amino groups or amines under basic conditions introduces the amino functionality at the pyridine ring.

The nitro group at the 3-position can be introduced via nitration of the pyridine ring, optimized to prevent over-nitration, often using nitric acid in acetic acid under controlled temperature conditions.

Introduction of the Morpholine Group

The morpholine moiety at position 6 can be incorporated via nucleophilic substitution of the halogenated pyridine intermediate with morpholine.

- Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Potassium carbonate or sodium hydride

- Temperature: 80–120°C

- Duration: 12–24 hours

This step yields the 6-morpholin-4-yl substituted pyridine.

Nitration and Trifluoromethylation

a. Nitration at the 3-position

Selective nitration is achieved using a mixture of nitric acid and acetic acid, carefully controlled to avoid polysubstitution.

Trifluoromethyl Group Introduction

The trifluoromethyl group at the 4-position can be introduced via a nucleophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates in the presence of a copper catalyst.

- Method:

- Reagents: CF₃I or Togni’s reagent

- Catalyst: Copper powder or copper triflate

- Solvent: Acetonitrile or DMSO

- Conditions: Reflux at 80–100°C

Formation of the Amino Group and Esterification

The amino group at the pyridine ring can be further functionalized via reduction of the nitro group using catalytic hydrogenation or chemical reduction with tin(II) chloride under acidic conditions.

b. Esterification of the Acetic Acid

The acetic acid methyl ester is synthesized by esterification of the corresponding carboxylic acid using methanol in the presence of catalytic sulfuric acid under reflux conditions.

- Reaction:

$$

\text{Carboxylic acid} + \text{Methanol} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl ester}

$$

Coupling and Final Assembly

The amino-pyridine derivative is coupled with the methyl ester of acetic acid using peptide coupling reagents such as EDC or HBTU in the presence of a base like triethylamine, forming the key amide linkage.

The final product is purified via column chromatography or recrystallization, ensuring high purity suitable for biological testing.

Data Table: Summary of Preparation Methods

Research Findings and Notes

Selectivity and Optimization:

The nitration and trifluoromethylation steps require precise control to prevent overreaction or formation of regioisomers. Literature indicates that nitration at the 3-position of pyridine is achievable with acetic acid as a solvent, while trifluoromethylation benefits from copper catalysis to enhance regioselectivity.Industrial Relevance:

Patents suggest that large-scale synthesis employs protected intermediates and optimized coupling conditions to improve yield and purity. Use of protecting groups like Boc for amino functionalities can prevent side reactions during multi-step synthesis.Environmental and Safety Considerations: Handling reagents such as CF₃I and nitrating agents necessitates strict safety protocols due to their toxicity and reactivity. Reactions are often performed in inert atmospheres under controlled temperatures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。